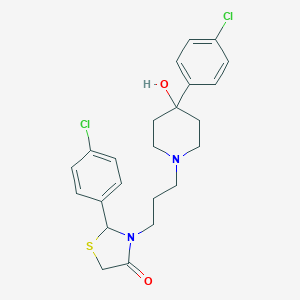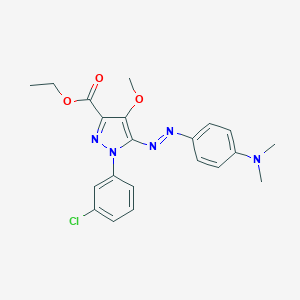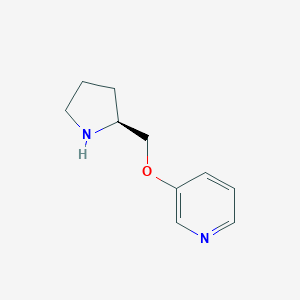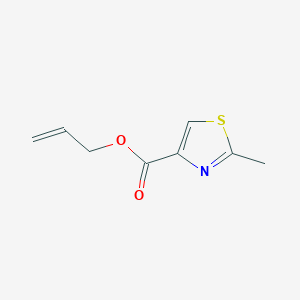
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone, also known as TAK-242, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various inflammatory diseases. It was first discovered by Takeda Pharmaceutical Company Limited in Japan and has since been studied extensively for its potential applications in the field of medicine.
Wirkmechanismus
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone acts as a selective inhibitor of toll-like receptor 4 (TLR4), which is a key mediator of the innate immune response. TLR4 is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which trigger the production of pro-inflammatory cytokines and chemokines. By inhibiting TLR4, 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone can reduce the production of these inflammatory mediators.
Biochemische Und Physiologische Effekte
In vitro studies have shown that 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone can inhibit the production of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). In vivo studies have also demonstrated the anti-inflammatory effects of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone in animal models of sepsis, arthritis, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone in laboratory experiments is its specificity for TLR4. This allows researchers to selectively inhibit TLR4 signaling without affecting other signaling pathways. However, one limitation of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone is its relatively low potency compared to other TLR4 inhibitors. This may require higher concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
Future research on 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone could focus on its potential applications in the treatment of other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Studies could also investigate the potential synergistic effects of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone with other anti-inflammatory agents. Additionally, research could explore the use of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone in combination with other therapies, such as chemotherapy and radiation therapy, for the treatment of cancer.
Synthesemethoden
The synthesis of 2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone involves the reaction of 4-chlorobenzaldehyde with 4-chlorophenylhydrazine to form 4-chloro-N-(4-chlorophenyl)benzohydrazide. This intermediate is then reacted with 4-(4-chlorophenyl)-4-hydroxypiperidine and 3-bromopropylthiocyanate to yield 2-(4-chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone has been studied extensively for its potential applications in the treatment of various inflammatory diseases, including sepsis, arthritis, and cancer. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases.
Eigenschaften
CAS-Nummer |
182188-91-6 |
|---|---|
Produktname |
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-4-thiazolidinone |
Molekularformel |
C23H26Cl2N2O2S |
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-3-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]propyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H26Cl2N2O2S/c24-19-6-2-17(3-7-19)22-27(21(28)16-30-22)13-1-12-26-14-10-23(29,11-15-26)18-4-8-20(25)9-5-18/h2-9,22,29H,1,10-16H2 |
InChI-Schlüssel |
FCFPNGVXEPCAGS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCN3C(SCC3=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCN3C(SCC3=O)C4=CC=C(C=C4)Cl |
Synonyme |
2-(4-Chlorophenyl)-3-(3-(4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl)pr opyl)-4-thiazolidinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)


![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)



